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Compound of Interest

Compound Name: 5-Benzyl-1H-pyrazol-3-amine

Cat. No.: B172174

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of 5-
Benzyl-1H-pyrazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and
drug discovery. The document outlines the key analytical techniques and experimental
protocols for elucidating its molecular structure, presenting available spectroscopic and
crystallographic data in a clear and comparative format.

Molecular Structure and Properties

5-Benzyl-1H-pyrazol-3-amine is a substituted pyrazole featuring a benzyl group at the 5-
position and an amine group at the 3-position. The pyrazole ring is a five-membered aromatic
heterocycle containing two adjacent nitrogen atoms. The structural formula and key properties
are summarized below.

Table 1: General Properties of 5-Benzyl-1H-pyrazol-3-amine

Property Value

Molecular Formula C1oH11Ns

Molecular Weight 173.22 g/mol

IUPAC Name 5-benzyl-1H-pyrazol-3-amine
CAS Number 150712-24-6
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Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. This
section details the available data for 5-Benzyl-1H-pyrazol-3-amine from Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

H NMR Spectroscopy: Proton NMR data provides information on the chemical environment
and connectivity of hydrogen atoms in the molecule.

Table 2: *H NMR Spectroscopic Data for 5-Benzyl-1H-pyrazol-3-amine

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
7.34-7.19 m 5H Phenyl-H
5.44 S 1H Pyrazole C4-H
4.89 brs 1H NH (pyrazole)
3.90 S 2H CHz (benzyl)

Solvent: CDCls, Frequency: 400 MHz

13C NMR Spectroscopy: Carbon NMR provides information about the different carbon
environments in the molecule. While experimental 13C NMR data for 5-Benzyl-1H-pyrazol-3-
amine is not readily available in the literature, data for the closely related compound 5-amino-
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile in CDCls shows pyrazole ring carbons
in the range of 6 112-154 ppm. For 5-Benzyl-1H-pyrazol-3-amine, the benzyl and pyrazole
carbons can be predicted to fall within established ranges for such structures.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule.

Table 3: Mass Spectrometry Data for 5-Benzyl-1H-pyrazol-3-amine

Technique lonization Mode m/z Fragment

Electrospray -
o Positive [M+H]* =174 Molecular lon
lonization (ESI)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While the
experimental IR spectrum for 5-Benzyl-1H-pyrazol-3-amine is not available, characteristic
absorption bands can be predicted based on its functional groups. For the related compound 5-
amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, characteristic peaks are
observed for N-H, C-H, C=N, and C=C stretching vibrations.

Table 4: Predicted IR Absorption Bands for 5-Benzyl-1H-pyrazol-3-amine

Wavenumber (cm~?) Functional Group Vibration Mode
3450 - 3300 N-H (amine) Stretching
3200 - 3100 N-H (pyrazole) Stretching
3100 - 3000 C-H (aromatic) Stretching
2950 - 2850 C-H (aliphatic) Stretching
1650 - 1550 C=N, C=C (ring) Stretching
1500 - 1400 C=C (aromatic) Stretching

Crystallographic Data

While a crystal structure for 5-Benzyl-1H-pyrazol-3-amine is not currently available in the
Cambridge Structural Database (CSD), a recent study on the closely related analogs 4-benzyl-
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1H-pyrazole and 3,5-diamino-4-benzyl-1H-pyrazole provides valuable insight into the expected
solid-state conformation and intermolecular interactions.

Table 5: Representative Crystallographic Data from Analogous Structures

3,5-diamino-4-benzyl-1H-

Parameter 4-benzyl-1H-pyrazole
pyrazole
Crystal System Monoclinic Monoclinic
Space Group P21 P2i/c
Key Bond Lengths (A) C-C (pyrazole-CHz): 1.50 C-C (pyrazole-CHz): 1.51
N-N (pyrazole): 1.36 N-N (pyrazole): 1.38

N-H---N and N-H---1t hydrogen

Key Intermolecular Interactions  N-H---N hydrogen bonds
bonds

This data suggests that 5-Benzyl-1H-pyrazol-3-amine is likely to form strong intermolecular
hydrogen bonds in the solid state involving the pyrazole and amine N-H donors and the
pyrazole nitrogen acceptors.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Protocol for tH and 3C NMR Spectroscopy:

e Sample Preparation: Dissolve 5-10 mg of 5-Benzyl-1H-pyrazol-3-amine in approximately
0.6 mL of deuterated chloroform (CDCIs) in a clean, dry NMR tube.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio (typically 16-64 scans).
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o Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Calibrate the chemical shift scale to the residual solvent peak (CDCls at 7.26 ppm).

o Integrate the signals to determine the relative number of protons.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required
compared to *H NMR (typically 1024 or more).

o Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160
ppm).

o Process the data similarly to the *H spectrum.

o Calibrate the chemical shift scale to the solvent peak (CDCls at 77.16 ppm).

Mass Spectrometry

Protocol for Electrospray lonization Mass Spectrometry (ESI-MS):

o Sample Preparation: Prepare a dilute solution of 5-Benzyl-1H-pyrazol-3-amine
(approximately 10-100 pug/mL) in a suitable solvent such as methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 uL/min).

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
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o Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to maximize the signal intensity.

Infrared Spectroscopy

Protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:

o Sample Preparation: Place a small amount of the solid 5-Benzyl-1H-pyrazol-3-amine
sample directly onto the ATR crystal.

e Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a
diamond or germanium crystal).

o Data Acquisition:

(¢]

Record a background spectrum of the clean, empty ATR crystal.

o Apply pressure to the sample using the ATR pressure clamp to ensure good contact with
the crystal.

o Record the sample spectrum over the desired range (e.g., 4000-400 cm™1).
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

Structural Elucidation Workflow

The logical flow for the structural characterization of a novel compound like 5-Benzyl-1H-
pyrazol-3-amine is depicted in the following workflow diagram.
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Structural Elucidation Workflow

This guide provides a comprehensive summary of the structural characterization of 5-Benzyl-
1H-pyrazol-3-amine based on currently available data. The provided experimental protocols
offer a foundation for researchers to obtain and verify the structural properties of this and
related compounds. Further investigation, particularly single-crystal X-ray diffraction and
acquisition of experimental 3C NMR and IR spectra, would provide a more complete and
definitive structural profile.
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 To cite this document: BenchChem. [Structural Characterization of 5-Benzyl-1H-pyrazol-3-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172174#5-benzyl-1h-pyrazol-3-amine-structural-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b172174#5-benzyl-1h-pyrazol-3-amine-structural-characterization
https://www.benchchem.com/product/b172174#5-benzyl-1h-pyrazol-3-amine-structural-characterization
https://www.benchchem.com/product/b172174#5-benzyl-1h-pyrazol-3-amine-structural-characterization
https://www.benchchem.com/product/b172174#5-benzyl-1h-pyrazol-3-amine-structural-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b172174?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

